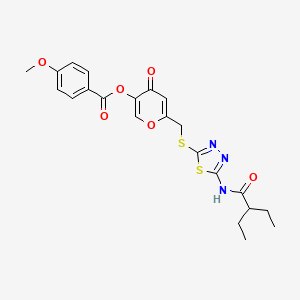
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure combines elements of thiadiazole, pyran, and benzoate, providing it with unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following general steps:
Formation of the Thiadiazole Ring: Reacting 2-ethylbutanoyl chloride with thiosemicarbazide under specific conditions to form the 1,3,4-thiadiazole ring.
Thiol Group Introduction: Introducing a thiol group into the thiadiazole ring via a substitution reaction.
Pyran Ring Formation: Cyclizing the intermediate product to form the pyran ring by reacting with appropriate aldehydes under acidic conditions.
Esterification: Finally, esterifying the resulting compound with 4-methoxybenzoic acid to obtain the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can transform certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, allowing modification of specific molecular sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
The main products formed from these reactions depend on the conditions and reagents used but can include sulfoxides, sulfones, and modified ester compounds.
Aplicaciones Científicas De Investigación
Chemistry
This compound's reactivity and stability make it a valuable intermediate in organic synthesis, enabling the development of more complex molecules.
Biology
In biological research, it can serve as a molecular probe for studying enzyme interactions or as a scaffold for designing bioactive compounds.
Medicine
Potential medicinal applications include:
Antimicrobial Agents: Its thiadiazole ring is known for antimicrobial activity.
Anti-inflammatory Drugs: The structure may exhibit anti-inflammatory properties.
Industry
Industrially, it could be used in the synthesis of advanced materials or specialty chemicals with specific desired properties.
Mecanismo De Acción
The compound's mechanism of action in biological systems likely involves:
Molecular Targets: Binding to specific enzymes or receptors due to its unique structure.
Pathways Involved: Modulating biochemical pathways related to inflammation, microbial growth, or other biological processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, this molecule stands out due to:
Unique Structure: The combination of thiadiazole, pyran, and benzoate components.
Specific Activity: Potential for diverse biological activities and chemical reactivity.
List of Similar Compounds
Thiadiazole Derivatives: Known for their antimicrobial properties.
Pyran Derivatives: Used in organic synthesis and medicinal chemistry.
Benzoate Esters: Commonly found in pharmaceuticals and industrial chemicals.
This compound exemplifies the intersection of organic chemistry, biology, and material science, making it a fascinating subject for ongoing research and application.
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-16-10-17(26)18(11-30-16)31-20(28)14-6-8-15(29-3)9-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGIIEZEZRQPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2659083.png)
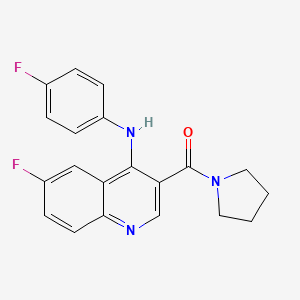
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2659086.png)
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid](/img/structure/B2659087.png)
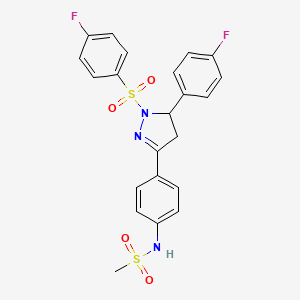
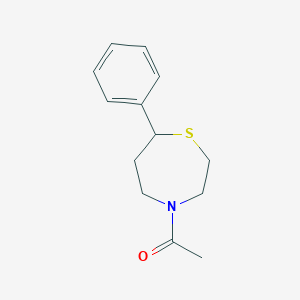
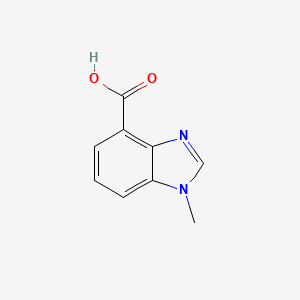
![4-cyano-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2659092.png)
![(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2659093.png)
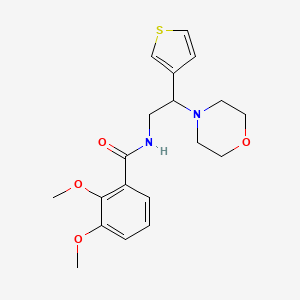
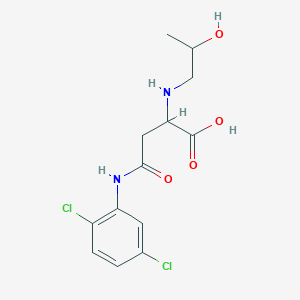
![N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2659099.png)
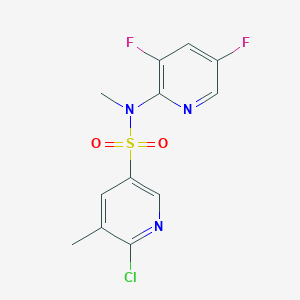
![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)
